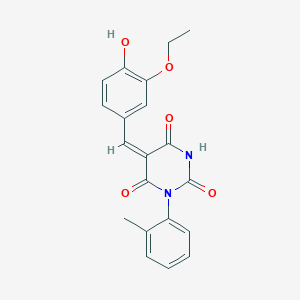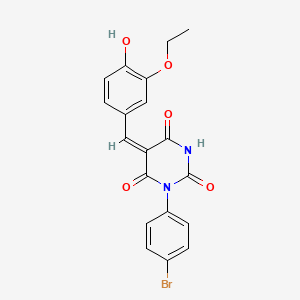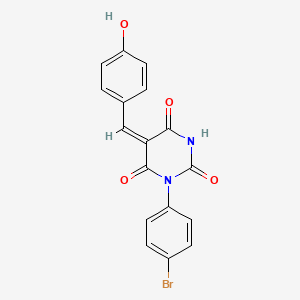
1-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as EHP-101 and has been found to exhibit a range of biological activities that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of EHP-101 is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation has been linked to various diseases. By inhibiting this pathway, EHP-101 may help to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
EHP-101 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to protect neurons from oxidative stress and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of EHP-101 is its broad range of biological activities, which make it a promising candidate for the development of drugs for the treatment of various diseases. However, one limitation of EHP-101 is its relatively low solubility, which may make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of EHP-101 and to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of EHP-101. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the formulation of EHP-101 to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of EHP-101 and to determine its safety and efficacy in clinical trials. Finally, EHP-101 may also have potential applications in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, which should be explored in future studies.
Synthesis Methods
The synthesis of EHP-101 involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and benzylmalononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of EHP-101 with good purity.
Scientific Research Applications
EHP-101 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, neuroprotective, and antitumor activities, making it a promising candidate for the development of drugs for the treatment of multiple sclerosis, Alzheimer's disease, and cancer.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-27-17-11-14(8-9-16(17)23)10-15-18(24)21-20(26)22(19(15)25)12-13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3,(H,21,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGMUYMTJLFYMN-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916775.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3,4,5-trimethoxy-N'-[4-(4-morpholinyl)benzylidene]benzohydrazide](/img/structure/B5916803.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)




![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)